Turkiyenine
Description
Structure
3D Structure
Properties
CAS No. |
92219-92-6 |
|---|---|
Molecular Formula |
C20H15NO6 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
7'-methylspiro[7H-furo[3,2-g][1,3]benzodioxole-6,6'-[1,3]dioxolo[4,5-h][3]benzazepine]-5'-one |
InChI |
InChI=1S/C20H15NO6/c1-21-5-4-11-6-15-16(26-9-25-15)7-12(11)19(22)20(21)8-23-17-13(20)2-3-14-18(17)27-10-24-14/h2-7H,8-10H2,1H3 |
InChI Key |
OSHWDBDJVMRZTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC3=C(C=C2C(=O)C14COC5=C4C=CC6=C5OCO6)OCO3 |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Characterization of Turkiyenine
Methodological Advances in the Determination of Turkiyenine's Absolute and Relative Stereochemistry
The precise determination of this compound's molecular architecture, including its connectivity, ring systems, and the configuration of its stereocenters, has been achieved through the synergistic application of various spectroscopic and crystallographic methods.
Application of X-ray Crystallography for Definitive Structural Assignment
X-ray crystallography has played a pivotal role in unequivocally defining the structure of this compound. In one notable instance, X-ray crystallography was employed to demonstrate that the initially proposed structure of this compound was, in fact, incorrect, necessitating a revision of its molecular framework researchgate.netresearchgate.nettohoku.ac.jp. This technique provides direct, three-dimensional atomic coordinates by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound wikipedia.orglibretexts.org. The precise arrangement of atoms and the spatial relationships between them, including bond lengths, bond angles, and the configuration of stereocenters, can be definitively determined, offering an unambiguous assignment of the molecule's structure wikipedia.orglibretexts.orgnih.gov. The analysis of crystal structures allows for the confirmation of connectivity and the absolute configuration of chiral centers, thereby resolving any ambiguities that might arise from spectroscopic data alone researchgate.net.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Probing
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution 1D and 2D NMR techniques, has been fundamental in unraveling the structural details of this compound researchgate.netujpronline.comresearchgate.netmdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.netindexcopernicus.com. Techniques such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) are crucial for establishing the connectivity of atoms and the carbon-hydrogen framework of the molecule mdpi.comresearchgate.netindexcopernicus.com. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments are invaluable for determining the relative stereochemistry by identifying through-space proximity between protons mdpi.comresearchgate.netindexcopernicus.com. The detailed analysis of chemical shifts, coupling constants, and NOE correlations provides a comprehensive picture of the molecule's three-dimensional structure.
Mass Spectrometry Techniques in this compound Structural Analysis
Mass spectrometry (MS), especially High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS), has been indispensable for determining the molecular formula and aiding in the structural elucidation of this compound researchgate.netujpronline.comresearchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.netindexcopernicus.com. MS provides accurate mass-to-charge ratios of molecular ions and fragment ions, which, when coupled with fragmentation patterns obtained from tandem mass spectrometry (MS/MS), allows for the deduction of the compound's elemental composition and structural subunits researchgate.netpsu.edu. This information complements NMR data, helping to confirm proposed structures and identify potential structural isomers.
Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Chirality Confirmation
Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD), Electronic Circular Dichroism (ECD), and Optical Rotation (OR), has been critical for determining the absolute configuration of this compound's stereocenters researchgate.netpsu.eduujpronline.comresearchgate.net. CD and ECD measure the differential absorption of left and right circularly polarized light by chiral molecules, providing spectral fingerprints that can be correlated with specific enantiomers saschirality.orgmdpi.com. Theoretical calculations, such as time-dependent density functional theory (TD-DFT) applied to ECD spectra, are often used in conjunction with experimental data to assign absolute configurations researchgate.netresearchgate.net. Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light, offering a direct indication of enantiomeric excess or the presence of a specific enantiomer researchgate.netpsu.eduujpronline.comresearchgate.net. Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that probes molecular vibrations in a chiral-specific manner, providing detailed stereochemical information in the infrared region saschirality.orgmdpi.com.
Challenges and Resolution in Elucidating the Novel this compound Skeleton
The structural elucidation of this compound presented several challenges, most notably the initial misassignment of its structure. A total synthesis effort, followed by X-ray crystallographic analysis, revealed discrepancies with the originally proposed framework, leading to a revised understanding of its spirocyclic connectivity researchgate.netresearchgate.nettohoku.ac.jpvulcanchem.com. The complexity of the molecule's fused ring systems and the presence of multiple stereocenters likely contributed to the difficulties in its initial characterization. Key synthetic strategies employed to overcome these challenges included rhodium-catalyzed aza-spiroannulation for constructing the dihydrobenzofuran core and aryne-mediated acyl-alkylation for building the benzazepine moiety vulcanchem.com. Chemoselective transformations were also critical, particularly in differentiating functional groups during synthesis vulcanchem.com.
Integrated Analytical Approaches for Comprehensive this compound Characterization
A comprehensive understanding of this compound's structure and stereochemistry was ultimately achieved through the integration of multiple analytical techniques. NMR and mass spectrometry provided essential data for establishing the 2D structure and molecular formula researchgate.netujpronline.comresearchgate.netmdpi.comnih.govresearchgate.netfrontiersin.orgresearchgate.netindexcopernicus.com. X-ray crystallography provided definitive proof of the revised structural framework and stereochemical assignments researchgate.netresearchgate.nettohoku.ac.jpresearchgate.netvulcanchem.com. Chiroptical methods, including CD, ECD, and optical rotation, were crucial for confirming the absolute configuration of the chiral centers researchgate.netpsu.eduujpronline.comresearchgate.net. This multi-faceted approach, combining spectroscopic data with crystallographic evidence and theoretical calculations, ensured the accurate and complete characterization of this compound.
Compound List
this compound
Investigation of the Biosynthetic Pathways and Biogenetic Origins of Turkiyenine
Elucidation of Turkiyenine's Position within the Isoquinoline (B145761) Alkaloid Biogenetic Cascade
Isoquinoline alkaloids (IQAs) are a major class of plant secondary metabolites, predominantly derived from the amino acid tyrosine genome.jpkegg.jpontosight.aiwikipedia.orgresearchgate.netnih.gov. The fundamental biosynthesis of most IQAs, including benzylisoquinoline alkaloids (BIAs), commences with tyrosine, which is converted through a series of enzymatic steps into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) genome.jpkegg.jpontosight.aiwikipedia.orgnih.gov. These precursors are then condensed by the enzyme norcoclaurine synthase (NCS) to form the basic isoquinoline skeleton, typically starting with (S)-norcoclaurine or (S)-norlaudanosoline wikipedia.orgnih.govbiorxiv.org. From this foundational structure, various branches of enzymatic modifications, such as methylation, hydroxylation, and cyclization, lead to the vast array of IQAs observed in nature ontosight.ainih.govamazon.com.
While specific detailed pathways for this compound are still under active investigation, its classification as an isoquinoline alkaloid strongly suggests it originates from this common tyrosine-derived pathway mdpi.comnih.govvulcanchem.comfrontiersin.org. This compound has been described as an unusual extension of the biogenetic sequence for isoquinoline alkaloids mdpi.comnih.gov. Its complex spirobenzazepine structure, featuring a dihydrobenzofuran ring system fused with a 3-benzazepine-1-one moiety, indicates a derivation likely involving (S)-reticuline or a closely related intermediate, which serves as a crucial precursor for many BIAs and their subsequent transformations genome.jpkegg.jpwikipedia.orgnih.govnih.gov. The presence of a spiro junction and an azepine ring suggests unique cyclization or rearrangement steps occurring downstream from the formation of the core benzylisoquinoline structure.
Identification and Characterization of Key Enzymatic Transformations in this compound Biosynthesis
The biosynthesis of isoquinoline alkaloids is orchestrated by a suite of specific enzymes, including hydroxylases, decarboxylases, methyltransferases, and cyclases ontosight.ainih.govnih.gov. For this compound, the initial steps would mirror those of other BIAs:
Tyrosine to Dopamine: Tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase, followed by decarboxylation of L-DOPA to dopamine by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase) ontosight.airsc.orgwikipedia.org.
Tyrosine to 4-HPAA: Tyrosine also serves as a precursor for 4-hydroxyphenylacetaldehyde (4-HPAA), though the exact enzymatic route from tyrosine to 4-HPAA can vary and is still an area of research, potentially involving oxidative deamination or other pathways kegg.jpwikipedia.orgrsc.org.
Condensation: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate in the BIA pathway wikipedia.orgnih.gov.
Further Modifications: Subsequent steps leading to this compound likely involve enzymes that catalyze O-methylation, N-methylation, hydroxylation, and crucially, complex cyclization events to form the characteristic spirobenzazepine structure. For instance, enzymes like norcoclaurine 6-O-methyltransferase (6OMT) and coclaurine-N-methyltransferase (CNMT) are known to act on norcoclaurine to produce methylated intermediates, which can then be further modified nih.gov. The formation of the spirocyclic system in this compound suggests the involvement of specialized cyclases or oxidative coupling enzymes that differ from those producing simpler BIAs like berberine (B55584) or morphine nih.govamazon.com. Research has indicated that the synthesis of the benzazepine core might involve aryne-mediated ring construction and rhodium-catalyzed nitrenoid insertion for the aza-spiroannulation step, pointing to potentially unique enzymatic or chemical catalytic processes vulcanchem.comresearchgate.net.
Isotopic Labeling and Precursor Incorporation Studies for Pathway Delineation
Isotopic labeling and precursor incorporation studies are critical for tracing the metabolic fate of specific molecules and delineating biosynthetic pathways. While direct isotopic labeling studies specifically for this compound are not extensively detailed in the readily available literature, the general principles applied to other isoquinoline alkaloids provide a framework.
In studies of related alkaloids, feeding experiments with radiolabeled precursors such as tyrosine, dopamine, or specific intermediates like (S)-reticuline have been employed nih.govthieme-connect.com. For example, incorporation of ¹³C-labeled tyrosine into the alkaloid skeleton confirms tyrosine as a primary precursor thieme-connect.com. Similarly, feeding experiments with labeled dopamine would reveal its incorporation into the amine portion of the isoquinoline ring. The efficiency of incorporation and the position of the label within the synthesized this compound molecule would provide direct evidence for the proposed biosynthetic route. Studies on other complex IQAs often reveal that specific intermediates, such as (S)-reticuline, are central branching points, and this compound's derivation from such a precursor would be confirmed by successful incorporation of labeled reticuline. The complexity of this compound's structure suggests that detailed precursor studies would be necessary to identify the specific enzymes and reaction sequences responsible for its unique structural features, such as the spiro junction and the benzazepine ring.
Comparative Biogenetic Analysis of this compound with Related Alkaloids from Chelidonium and Hypecoum Species
This compound has been isolated from plants belonging to the Papaveraceae family, notably from Chelidonium majus and Hypecoum species mdpi.comfrontiersin.org. These genera are well-known producers of a wide array of isoquinoline alkaloids, including protopines, protoberberines, and benzophenanthridines mdpi.comfrontiersin.org.
Chelidonium majus : This plant is a rich source of various isoquinoline alkaloids, including protopine (B1679745) alkaloids, which are formed from protoberberine alkaloids through N-methylation and ring splitting, often characterized by C-14 carbonylation frontiersin.org. While protopines share the tyrosine-derived isoquinoline skeleton, their specific biosynthetic pathways differ from those leading to benzylisoquinolines like (S)-reticuline. The isolation of this compound from C. majus suggests that this plant possesses enzymes capable of carrying out the unique transformations required for this compound's complex structure, potentially alongside pathways for more common IQAs frontiersin.org.
Hypecoum Species : The genus Hypecoum is also a significant source of diverse IQAs, with protopine biosynthesis being predominant in many species mdpi.com. Hypecoum species are noted for containing a variety of secoberbine alkaloids, protoberberines, and benzophenatridines, in addition to protopines mdpi.com. The identification of this compound as an "unusual extension of the biogenetic sequence for isoquinoline alkaloids" within the Hypecoum genus highlights the evolutionary divergence and specialized enzymatic machinery present in these plants mdpi.comnih.gov. Comparing the biosynthetic routes in Hypecoum and Chelidonium species that produce this compound with those that produce other related alkaloids (e.g., sanguinarine, chelerythrine, protopine) can reveal conserved versus divergent enzymatic steps and regulatory mechanisms. For instance, while the initial steps from tyrosine to dopamine and 4-HPAA are common, the enzymes responsible for forming the spirocyclic core and the benzazepine ring in this compound likely represent specialized evolutionary adaptations not found in the pathways leading to simpler protoberberines or protopines mdpi.comfrontiersin.org.
Synthetic Methodologies and Strategies for Turkiyenine and Its Analogues
Total Synthesis of the Turkiyenine Proposed Structure and its Stereoisomers
The total synthesis of this compound has been a subject of significant research, focusing on constructing its complex spirocyclic architecture. Key strategies employed include:
Aza-Spiroannulation: This method involves the rhodium-catalyzed nitrenoid insertion into a benzofuran (B130515) precursor to form the crucial 3-alkyl-3-amino-2,3-dihydrobenzofuran core vulcanchem.com.
Aryne Acyl-Alkylation: The benzazepine moiety is constructed through the coupling of a β-ketolactam with aryne intermediates vulcanchem.com. This approach utilizes aryne precursors like 2-(Trimethylsilyl)phenyl triflate and β-ketolactams as both acylating agents and nucleophiles for the formal [4+2] cycloaddition vulcanchem.com.
Chemoselective Reduction: Selective reduction of amide functionalities is employed while preserving ketone groups within the molecule vulcanchem.com.
Research has also explored the synthesis of libraries of stereoisomers for related compounds, such as murisolins, utilizing methods like Shi epoxidation and Mitsunobu reactions to encode configurations, followed by fluorous tagging and subsequent demixing and detagging to isolate pure stereoisomers nih.gov.
Development of Advanced Synthetic Routes to the Benzofuran and Benzazepine Moieties of this compound
The synthesis of the benzofuran and benzazepine units, which are integral parts of this compound's structure, requires specialized routes.
Benzofuran Synthesis: Advanced methods for synthesizing benzofuran derivatives include metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents organic-chemistry.org. Other strategies involve iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes organic-chemistry.org, ruthenium-catalyzed cycloisomerization of propargylic alcohols organic-chemistry.org, reactions involving calcium carbide with salicylaldehyde (B1680747) p-tosylhydrazones catalyzed by cuprous chloride organic-chemistry.org, and palladium-catalyzed Sonogashira cross-coupling reactions organic-chemistry.org. Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene also yields functionalized benzofurans organic-chemistry.org. Furthermore, iridium-catalyzed hydrogen transfer reactions and cascade reactions involving arynes and sulfur ylides have been developed for benzofuran synthesis organic-chemistry.org.
Benzazepine Synthesis: The benzazepine core can be constructed via aryne-mediated ring construction, involving coupling of β-ketolactams with aryne intermediates vulcanchem.com.
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound
Achieving enantiomerically pure this compound necessitates sophisticated asymmetric synthesis strategies. While direct literature for this compound's enantioselective synthesis is limited in the provided snippets, general approaches for obtaining enantiomerically pure compounds are relevant:
Enantioselective Catalysis: Methods employing chiral catalysts, such as rhodium-catalyzed asymmetric carboalumination of alkenes (ZACA) followed by lipase-catalyzed acetylation and cross-coupling, are used for synthesizing chiral alcohols nih.gov. Biocatalytic methods, particularly using D-amino acid transaminases from Haliscomenobacter hydrossis, have been developed for the asymmetric synthesis of optically pure D-amino acids with high enantiomeric excess (>99%) mdpi.com.
Chiral Ligands and Auxiliaries: The use of recyclable chiral auxiliaries in Ni(II) complexes with glycine (B1666218) Schiff bases allows for large-scale asymmetric synthesis of enantiomerically pure amino acids mdpi.com. Intramolecular 1,3-dipolar nitrone cycloaddition onto enantiomerically pure ketene (B1206846) dithioacetal dioxides is another strategy employed for asymmetric synthesis rsc.org.
Design, Synthesis, and Chemical Characterization of Novel this compound Derivatives and Analogues
The exploration of novel this compound derivatives and analogues involves designing and synthesizing compounds with modified structures to investigate structure-activity relationships or improve properties. Research in this area focuses on:
Derivative Synthesis: This includes the synthesis of benzofuran-based sulfonamides, which were examined for their inhibitory activities against carbonic anhydrase isoforms nih.gov. The synthesis of nitazene (B13437292) opioids, characterized by their 2-benzylbenzimidazole structure, has also been reported, involving analytical characterization via techniques like HPLC-DAD and LC-QTOF-MS nih.gov.
Chemical Characterization: Comprehensive characterization of synthesized compounds is crucial. Techniques such as mass spectrometry (LC-QTOF-MS), NMR spectroscopy, and X-ray crystallography are employed to confirm structures and purity vulcanchem.comnih.gov.
Sustainable Chemical Synthesis Considerations for this compound and Related Scaffolds
The principles of green chemistry and sustainable synthesis are increasingly important in the development of synthetic routes for complex molecules like this compound. Key considerations include:
Minimizing Environmental Impact: Sustainable synthesis aims to reduce the use of hazardous chemicals, energy consumption, and waste generation cnr.itlongdom.orgcypris.ai. This involves employing eco-compatible reactions, reagents, solvents, and catalysts cnr.it.
Green Synthesis Methods: Approaches such as mechanochemistry, biocatalysis, microwave and ultrasound activation, and the use of green solvents (e.g., water, ionic liquids) are being explored to enhance efficiency and reduce environmental footprints longdom.orgcypris.ai.
Atom Economy and Catalysis: Maximizing atom economy and utilizing efficient catalytic systems (e.g., heterogeneous catalysts, MOF catalysts) are central to sustainable chemical manufacturing longdom.orgcypris.ai.
Computational and Theoretical Chemistry Studies on Turkiyenine
Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., Viral Proteases)
Molecular docking simulations have been employed to assess the potential of Turkiyenine as an inhibitor against the SARS-CoV-2 main protease (3CLpro). These studies aim to predict how this compound binds to the active site of the target protein and to quantify the strength of this interaction.
This compound demonstrated a favorable binding affinity to the SARS-CoV-2 3CLpro, achieving a docking score of -9.1 kcal/mol tandfonline.com. This score indicates a strong potential for binding. The docking analysis revealed specific interactions crucial for this binding. This compound formed two hydrogen bonds with key amino acid residues within the 3CLpro active site: Cys145 and His163 tandfonline.com. Furthermore, the compound engaged in significant hydrophobic interactions with several other amino acid residues, including His41, Met49, Tyr54, Phe140, Leu141, Asn142, His164, Met165, Glu166, Asp187, and Arg188 tandfonline.com. These detailed interactions suggest a well-defined binding mode that contributes to this compound's predicted inhibitory potential.
Molecular and Biochemical Mechanisms of Turkiyenine Action
Elucidation of Turkiyenine's Interactions with Specific Biomolecular Targets (e.g., SARS-CoV-2 3CLpro)
The only available information regarding this compound's interaction with a biomolecular target comes from a computational study that investigated its potential to inhibit the SARS-CoV-2 3CLpro. nih.gov This enzyme is crucial for the replication of the SARS-CoV-2 virus. nih.gov
The study used molecular docking to predict the binding of this compound to the active site of 3CLpro. The root mean square deviation (RMSD) values of this compound during the simulation were found to be low (less than 0.1 nm), suggesting a stable binding within the active site of the enzyme. nih.gov However, specific details of the molecular interactions, such as the precise amino acid residues involved in hydrogen bonding or other non-covalent interactions, have not been experimentally determined.
Table 1: Computational Analysis of this compound's Interaction with SARS-CoV-2 3CLpro
| Parameter | Finding | Source |
|---|---|---|
| Target | SARS-CoV-2 3CLpro | nih.gov |
| Methodology | Molecular Docking and Simulation | nih.gov |
| Binding Stability | RMSD values < 0.1 nm | nih.gov |
| Experimental Validation | Not available | N/A |
Mechanistic Investigations into Cellular Signaling Pathway Modulation by this compound
There is currently no published research investigating the effects of this compound on any cellular signaling pathways. Key signaling pathways that are often modulated by chemical compounds include the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. nih.govtcichemicals.com However, no studies have been conducted to determine if this compound has any impact on these or other signaling cascades.
Biochemical Characterization of this compound's Effects on Enzyme Activity and Protein Function
Beyond the initial computational screening against SARS-CoV-2 3CLpro, there is no biochemical characterization of this compound's effects on the activity of this or any other enzyme. nih.gov Enzymes are proteins that act as biological catalysts, and their function is critical for countless cellular processes. wikipedia.orgnih.gov Studies to determine the inhibitory concentration (IC50) or the mechanism of inhibition (e.g., competitive, non-competitive) of this compound have not been reported.
Exploration of Intracellular Molecular Networks Influenced by this compound
No studies have been performed to explore the broader impact of this compound on intracellular molecular networks. Such investigations would typically involve systems biology approaches to understand how the compound might affect the complex web of interactions between proteins, genes, and metabolites within a cell.
Advanced Cell-Based Assays for Mechanistic Pathway Mapping (excluding any clinical relevance)
The scientific literature lacks any reports on the use of advanced cell-based assays to map the mechanistic pathways affected by this compound. Such assays are essential tools for understanding how a compound functions within a cellular context. nih.govbioscience.fi
Proteomic and Metabolomic Approaches to Identify Cellular Responses to this compound
There is no available data from proteomic or metabolomic studies to identify the cellular responses to this compound. These "omics" technologies provide a global view of the changes in protein and metabolite levels within a cell upon exposure to a compound and are powerful tools for elucidating mechanisms of action. nih.govnih.gov
Structure Activity Relationship Sar Investigations of Turkiyenine Derivatives
Systematic Modification and Chemical Synthesis of Turkiyenine Derivatives for SAR Profiling
The foundation of SAR investigations lies in the synthesis of a diverse array of this compound derivatives. This process involves strategically modifying specific regions of the molecule to probe their contribution to biological activity. Key synthetic strategies employed in the construction of the this compound scaffold, such as rhodium-catalyzed aza-spiroannulation and aryne-mediated ring construction, provide a robust platform for generating analogs vulcanchem.comtohoku.ac.jp. Systematic modifications would typically target:
The Spirocyclic Center: Altering substituents or stereochemistry at the spiro junction can profoundly impact molecular conformation and interaction with targets.
The Benzazepine Moiety: Modifications to the ring system, including substitutions on the aromatic rings or alterations to the azepine ring itself, can modulate electronic properties and binding affinity.
The Dihydrobenzofuran System: Changes to this fused ring system, including the dioxole groups, could influence lipophilicity, metabolic stability, and interactions with specific binding pockets.
Functional Groups and Substituents: Variations in existing functional groups, such as the carbonyl or the N-methyl group, or the introduction of new substituents, are critical for mapping the SAR landscape.
The synthesis of these derivatives allows for the generation of a chemical library that can be screened against specific biological targets, providing the empirical data needed for SAR analysis.
Identification of Critical Structural Motifs for Molecular Interaction
A primary objective of SAR studies is to identify specific structural motifs within this compound that are critical for its molecular interaction with biological targets. These motifs, often referred to as pharmacophores, are the minimal structural features required for biological activity nih.govbiorxiv.org. For this compound, potential critical motifs could include:
The Spirocyclic Junction: The unique three-dimensional arrangement imposed by the spirocenter is likely crucial for orienting the molecule within a binding site. Modifications here are a priority for SAR profiling vulcanchem.com.
The Benzazepine Core: The fused ring system provides a rigid framework and specific electronic properties that could be essential for binding.
The Carbonyl Group and Nitrogen Atom: These heteroatoms offer sites for hydrogen bonding or polar interactions, which are frequently key in molecular recognition.
By systematically altering these structural elements and observing the resulting changes in biological activity, researchers can elucidate which parts of the molecule are essential for its function and which can be modified to fine-tune its properties.
Rational Design Principles for Optimizing this compound's Molecular Properties
The insights gained from SAR investigations directly inform the principles of rational drug design. Rational design involves the deliberate and informed creation of new molecules based on a predictive understanding of how structural changes will affect biological behavior rsc.orgengineeringnews.co.zawikipedia.org. For this compound, this means:
Structure-Based Design: If the three-dimensional structure of a target protein is known, SAR data can be used in conjunction with computational modeling (e.g., molecular docking) to design this compound analogs that fit optimally into the target's binding site.
Lead Optimization: SAR data guides the iterative process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic profile (e.g., absorption, distribution, metabolism, excretion – ADMET) researchgate.net. For instance, if a particular substituent is found to reduce potency, it might be replaced with a different group predicted to enhance binding.
Scaffold Hopping and Analogue Synthesis: Understanding the essential pharmacophoric motifs allows for the design of entirely new chemical scaffolds that mimic this compound's interaction pattern, or for the synthesis of analogs with subtly varied structures to explore new chemical space.
The goal is to leverage SAR knowledge to efficiently develop compounds with superior therapeutic efficacy and desirable drug-like properties.
Integrated Computational and Experimental Approaches for Comprehensive SAR Analysis
A comprehensive understanding of this compound's SAR is best achieved through an integrated approach that combines computational modeling with experimental validation.
Computational Approaches: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can build mathematical models correlating structural descriptors with biological activity csmres.co.ukcreative-proteomics.comuni-bonn.de. Molecular docking and molecular dynamics (MD) simulations can predict how this compound and its derivatives interact with specific protein targets, identifying key binding interactions researchgate.netbiorxiv.orguni-bonn.deresearchgate.net. These computational tools are invaluable for prioritizing which derivatives to synthesize and test, thereby streamlining the discovery process.
Experimental Approaches: Chemical synthesis is employed to create the designed analogs, ensuring structural integrity and purity vulcanchem.comtohoku.ac.jp. Biological assays, including high-throughput screening (HTS), are then used to experimentally determine the activity of these compounds against relevant targets vulcanchem.comcreative-proteomics.com. This empirical data is crucial for validating computational predictions and refining SAR models.
By synergistically employing these computational and experimental strategies, researchers can build a detailed SAR map for this compound, facilitating the identification of potent and selective modulators for various biological pathways.
Illustrative SAR Investigation Parameters for this compound Derivatives
The following table outlines potential areas of structural modification and the corresponding SAR parameters that would be investigated during the development of this compound derivatives. This represents a conceptual framework for SAR studies, as specific experimental data for this compound derivatives is still emerging.
| Structural Region | Type of Modification | SAR Parameter Investigated | Potential Outcome/Significance |
| Spirocyclic Center | Stereochemical variation, substituent replacement | Potency, Selectivity, Binding Affinity | Crucial for precise orientation within a target binding site; can influence overall molecular shape. |
| Benzazepine Ring System | Aromatic ring substitution (e.g., halogen, alkyl) | Potency, Lipophilicity, ADMET properties | Modulates electronic distribution, steric interactions, and pharmacokinetic behavior. |
| Heteroatom introduction/modification | Target interaction, Polarity | Can introduce new binding interactions (e.g., hydrogen bonds) or alter solubility. | |
| Dihydrobenzofuran Moiety | Functional group addition/removal (e.g., hydroxyl) | Potency, Metabolic stability | Influences polarity, potential for conjugation, and interaction with specific binding pockets. |
| Ring saturation/unsaturation changes | Conformational flexibility, Binding interactions | Alters the rigidity and three-dimensional presentation of the molecule. | |
| Dioxole Fused Rings | Substituent variation, ring opening | Binding affinity, Solubility, Receptor interaction | May affect the molecule's overall electronic distribution and interaction with hydrophobic regions. |
| N-Methyl Group (Azepine) | Replacement with other alkyl/aryl groups | Potency, Receptor binding specificity, Pharmacokinetics | Can significantly alter binding affinity and selectivity, and influence metabolic pathways. |
| Carbonyl Group (Azepine) | Reduction to alcohol, replacement with other groups | Hydrogen bonding capacity, Reactivity | Modifies potential for polar interactions and chemical stability. |
Compound List
this compound
Benzazepines (related class)
Dihydrobenzofurans (related class)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
